

Novel Rhodanine Compounds Demonstrate Potent Inhibitory Activity Against Key Metallo-Enzymes

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Compound of Interest

Compound Name: Rhodalin

Cat. No.: B12735628

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A comprehensive analysis of recent studies confirms the efficacy of novel rhodanine derivatives as potent inhibitors of clinically relevant Metallo- β -Lactamases (MBLs) and Carbonic Anhydrases (CAs). These findings position rhodanine-based compounds as a promising scaffold for the development of new therapeutic agents to combat antibiotic resistance and various other diseases, including cancer and glaucoma.

Researchers and drug development professionals will find the presented data, comparing novel rhodanine compounds against established inhibitors, valuable for advancing their research. The detailed experimental protocols and pathway diagrams included in this guide offer a practical framework for the evaluation of similar compounds.

Comparative Inhibitory Activity: Rhodanine Derivatives vs. Standard Inhibitors

The inhibitory potential of novel rhodanine compounds is highlighted when compared to existing alternatives. The following tables summarize the quantitative inhibitory data (IC_{50} and K_i values) against selected MBL and CA isoforms.

Metallo- β -Lactamase (MBL) Inhibition

Rhodanine derivatives have emerged as significant inhibitors of MBLs, enzymes that confer bacterial resistance to a broad spectrum of β -lactam antibiotics. The data below showcases

their activity against key MBLs like New Delhi Metallo- β -lactamase 1 (NDM-1) and Verona Integron-encoded Metallo- β -lactamase 2 (VIM-2). For comparison, data for Aspergillomarasmine A (AMA), a known natural MBL inhibitor, is included.

Compound ID/Name	Target Enzyme	IC ₅₀ (μ M)	K _i (μ M)	Reference
Rhodanine Derivative 2b	NDM-1	0.69	-	[1]
Rhodanine Derivative 2l	VIM-2	0.19	-	[1]
Rhodanine Derivative 2l	ImiS	3.0	-	[1]
Rhodanine Derivative 2m	L1	0.02	-	[1]
Rhodanine Derivative ML302F (hydrolysis product)	VIM-2	-	Potent Inhibition Observed	
Aspergillomarasmine A (AMA)	NDM-1	Restores meropenem susceptibility at 8-16 μ g/mL	-	

Carbonic Anhydrase (CA) Inhibition

Novel rhodanine derivatives have also been identified as effective inhibitors of various human carbonic anhydrase (hCA) isoforms. CAs are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers. The table below compares the inhibitory activity of several rhodanine derivatives with the widely used clinical inhibitor, Acetazolamide (AAZ).

Compound ID/Name	Target Enzyme	K _i (nM)	Reference(s)
Rhodanine Derivative 7h	hCA I	22.4	[2]
Rhodanine Derivative 9d	hCA I	35.8	[2]
N-substituted Rhodanine Derivatives	hCA I	43.55 - 89.44	[3]
Rhodanine Derivative 3b	hCA II	9,800	[4]
Rhodanine Derivative 6d	hCA II	7,700	[4]
Rhodanine Derivative 8db	hCA II	4,700	[4]
N-substituted Rhodanine Derivatives	hCA II	16.97 - 64.57	[3]
Rhodanine-N-carboxylate Derivatives	hCA IX	Highly Selective Inhibition	[4]
Acetazolamide (AAZ) - Standard	hCA I	250.0	[2]
Acetazolamide (AAZ) - Standard	hCA II	12.0	[5]
Acetazolamide (AAZ) - Standard	hCA IX	25.8	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the inhibitory activity of the rhodanine compounds.

Metallo- β -Lactamase (MBL) Inhibition Assay

This assay spectrophotometrically determines the rate of hydrolysis of a β -lactam substrate by an MBL enzyme in the presence and absence of an inhibitor.

Materials:

- Purified MBL enzyme (e.g., NDM-1, VIM-2)
- β -lactam substrate (e.g., imipenem, meropenem, or a chromogenic cephalosporin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing ZnCl_2)
- Test rhodanine compounds and a known MBL inhibitor (positive control)
- 96-well UV-transparent microplates
- Microplate spectrophotometer

Procedure:

- Prepare serial dilutions of the test rhodanine compounds and control inhibitor in the assay buffer.
- In a 96-well plate, add a constant volume of the MBL enzyme solution to each well.
- Add the serially diluted inhibitor solutions to the wells containing the enzyme. Include wells with enzyme and buffer only (negative control) and enzyme with the positive control.
- Incubate the enzyme-inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period.
- Initiate the reaction by adding the β -lactam substrate to all wells.

- Immediately monitor the change in absorbance at a wavelength specific to the hydrolysis of the substrate over time.
- Calculate the initial reaction velocities from the linear portion of the absorbance curves.
- Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC_{50} value.

Carbonic Anhydrase (CA) Inhibition Assay (Esterase Activity)

This colorimetric assay measures the esterase activity of CA, which is inhibited by CA inhibitors. p-Nitrophenyl acetate is a commonly used substrate that is hydrolyzed by CA to produce the yellow-colored p-nitrophenol.

Materials:

- Purified human CA isoenzyme (e.g., hCA I, hCA II, hCA IX)
- p-Nitrophenyl acetate (substrate)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
- Test rhodanine compounds and a standard CA inhibitor (e.g., Acetazolamide)
- 96-well microplates
- Microplate reader

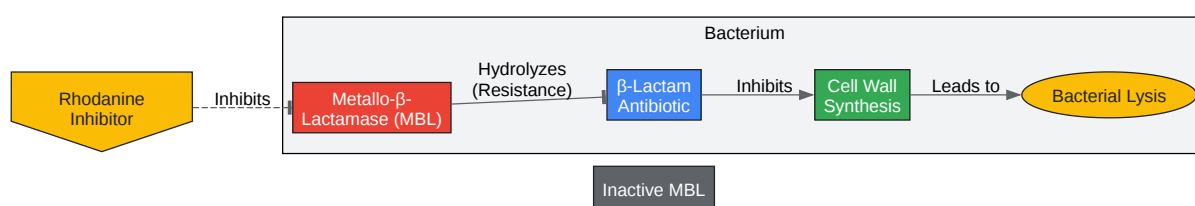
Procedure:

- Prepare serial dilutions of the test rhodanine compounds and the standard inhibitor in the assay buffer.
- Add a defined amount of the CA enzyme to each well of a 96-well plate.

- Add the diluted inhibitor solutions to the wells. Include enzyme-only and buffer-only controls.
- Pre-incubate the plate at room temperature for a short period (e.g., 15 minutes).
- Start the enzymatic reaction by adding the substrate, p-nitrophenyl acetate, to all wells.
- Measure the absorbance at 400 nm at regular intervals to monitor the formation of p-nitrophenol.
- Calculate the rate of reaction for each well.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the rate of the enzyme-only control.
- IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

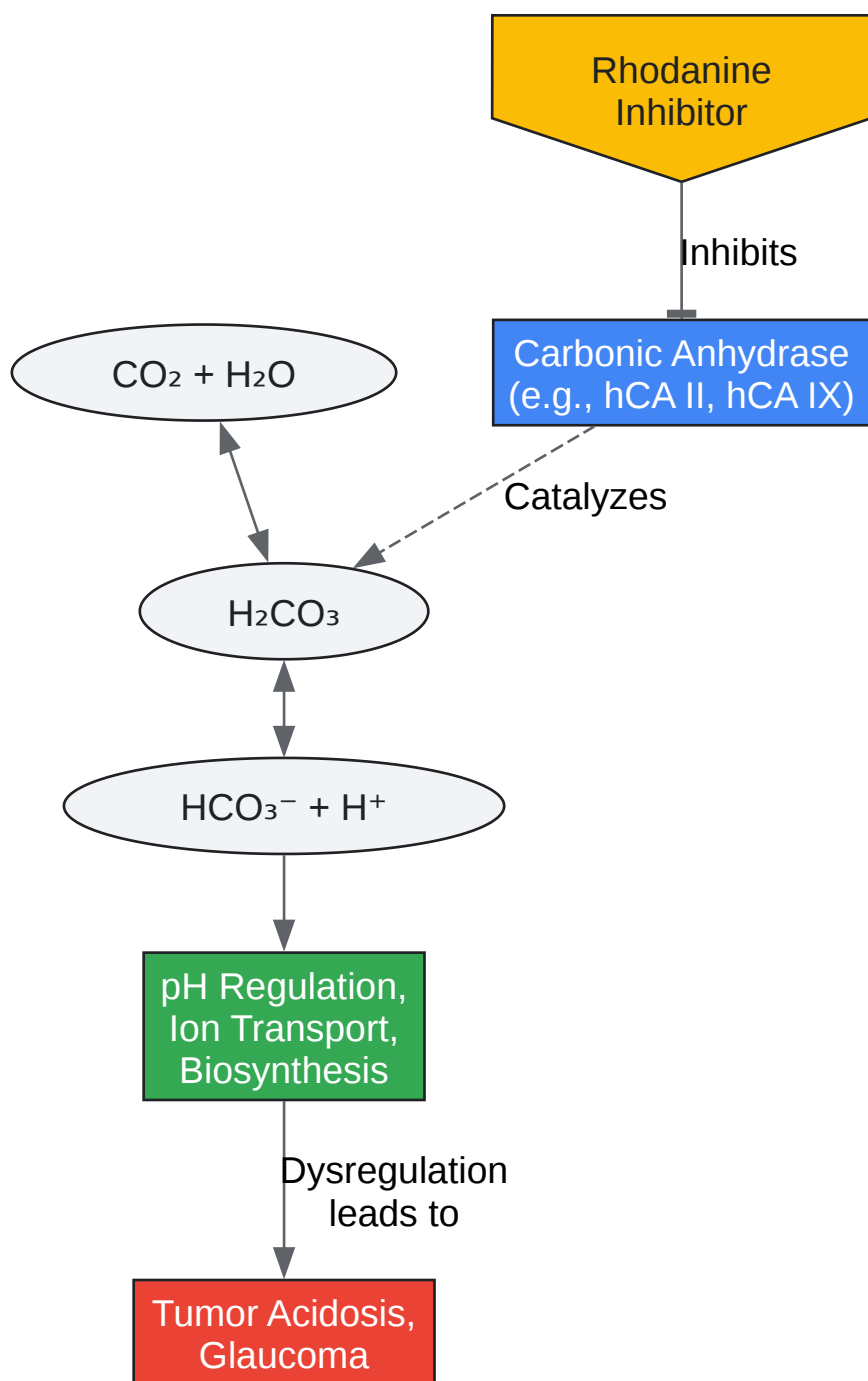
Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow.



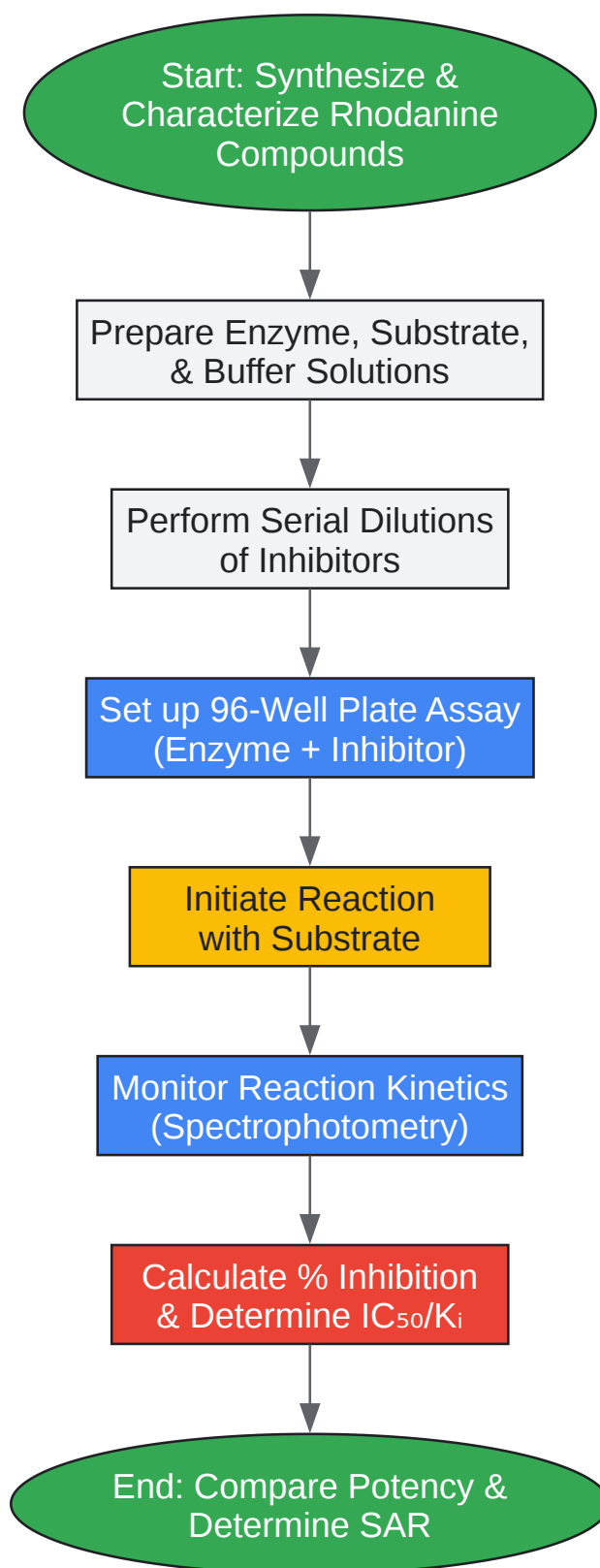
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Caption: Mechanism of MBL-mediated antibiotic resistance and its inhibition by rhodanine compounds.



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Caption: Role of Carbonic Anhydrase in physiology and pathology, and its inhibition by rhodanine derivatives.



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Caption: General workflow for determining the inhibitory activity of novel rhodanine compounds.

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